N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine
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Overview
Description
N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of an imidazo[1,2-A]pyridine core structure, which is fused with a pyridine ring and substituted with a 4-chlorophenyl group at the nitrogen atom. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction proceeds through a condensation step followed by cyclization to form the imidazo[1,2-A]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazo[1,2-A]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including inflammation and cancer.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation and pain . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: A parent compound with similar structural features.
N-Phenylimidazo[1,2-A]pyridin-3-amine: A derivative with a phenyl group instead of a 4-chlorophenyl group.
2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-A]pyridin-3-amine: A compound with a methylsulfonyl group at the phenyl ring.
Uniqueness
N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This substitution enhances its biological activity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
823806-66-2 |
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Molecular Formula |
C13H10ClN3 |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C13H10ClN3/c14-10-4-6-11(7-5-10)16-13-9-15-12-3-1-2-8-17(12)13/h1-9,16H |
InChI Key |
VKDCGXYIJYSLKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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